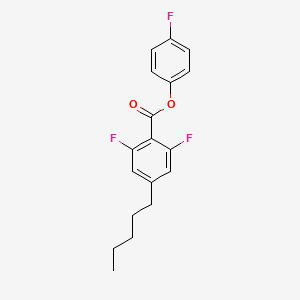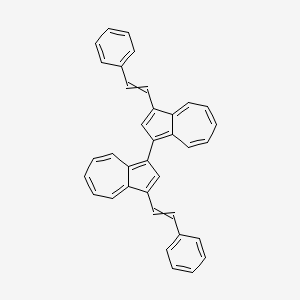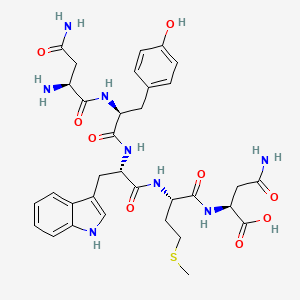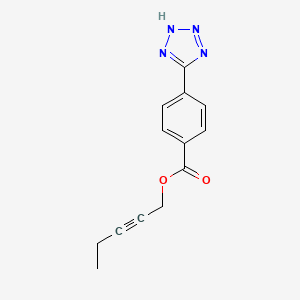
Acetic acid;2-ethoxypropane-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;2-ethoxypropane-1,3-diol is a chemical compound with the molecular formula C7H16O5. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes both acetic acid and 2-ethoxypropane-1,3-diol moieties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-ethoxypropane-1,3-diol can be achieved through various synthetic routes. One common method involves the reaction of acetic acid with 2-ethoxypropane-1,3-diol under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical processes. These processes may include the use of continuous reactors, advanced catalysts, and purification techniques to produce the compound in high quantities and with high purity.
化学反应分析
Types of Reactions
Acetic acid;2-ethoxypropane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler alcohols or other derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
科学研究应用
Acetic acid;2-ethoxypropane-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is utilized in biochemical studies to understand metabolic pathways and enzyme functions.
Industry: The compound is used in the production of polymers, coatings, and other industrial materials.
作用机制
The mechanism of action of acetic acid;2-ethoxypropane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites. These interactions can affect cellular processes and biochemical pathways, contributing to its effects in biological systems.
相似化合物的比较
Similar Compounds
1,3-Dioxanes: These compounds share structural similarities with acetic acid;2-ethoxypropane-1,3-diol and are used in similar applications.
1,3-Dioxolanes: Another class of compounds with comparable properties and uses.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in fields requiring precise chemical reactivity and stability.
属性
CAS 编号 |
652973-61-0 |
|---|---|
分子式 |
C7H16O5 |
分子量 |
180.20 g/mol |
IUPAC 名称 |
acetic acid;2-ethoxypropane-1,3-diol |
InChI |
InChI=1S/C5H12O3.C2H4O2/c1-2-8-5(3-6)4-7;1-2(3)4/h5-7H,2-4H2,1H3;1H3,(H,3,4) |
InChI 键 |
YPAAQDRZKYYSIA-UHFFFAOYSA-N |
规范 SMILES |
CCOC(CO)CO.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{[2-(Ethoxycarbonyl)prop-2-en-1-yl]oxy}-4-oxobutanoate](/img/structure/B12530243.png)
![N-(5-Bromopyridin-2-yl)-N'-[(pyridin-2-yl)methyl]thiourea](/img/structure/B12530252.png)







![2-[(1R)-1-(Benzyloxy)ethyl]-4,6-dichloro-1,3,5-triazine](/img/structure/B12530293.png)
![2-Fluoro-6h-benzo[c]chromen-6-one](/img/structure/B12530303.png)
![2-[(Methanesulfonyl)amino]cyclohexyl prop-2-enoate](/img/structure/B12530304.png)
![2-[(Trimethylsilyl)ethynyl]-5-{4-[(trimethylsilyl)ethynyl]phenyl}pyrazine](/img/structure/B12530309.png)
